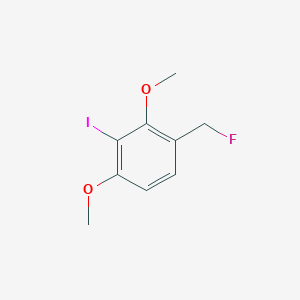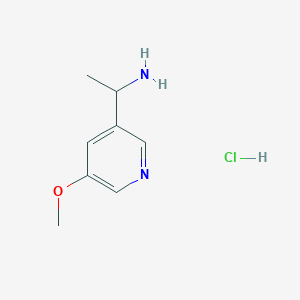
1-Chloro-1-(2,6-diaminophenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1-(2,6-diaminophenyl)propan-2-one is an organic compound with the molecular formula C9H11ClN2O and a molecular weight of 198.65 g/mol . This compound is characterized by the presence of a chloro group, two amino groups, and a ketone group attached to a phenyl ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-1-(2,6-diaminophenyl)propan-2-one can be synthesized through several methods. One common approach involves the chlorination of 1-(2,6-diaminophenyl)propan-2-one using thionyl chloride (SOCl2) under controlled conditions. The reaction typically requires an inert atmosphere and a temperature range of 0-5°C to prevent side reactions.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-1-(2,6-diaminophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like NH3, RSH, or ROH in the presence of a base.
Major Products Formed:
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Chloro-1-(2,6-diaminophenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its reactive functional groups.
Medicine: Investigated for its potential use in developing new therapeutic agents, particularly in oncology and antimicrobial research.
Mécanisme D'action
The mechanism of action of 1-Chloro-1-(2,6-diaminophenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The chloro and amino groups facilitate binding to active sites, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate biological pathways, leading to various physiological effects .
Comparaison Avec Des Composés Similaires
- 1-Bromo-1-(2,6-diaminophenyl)propan-2-one
- 1-Iodo-1-(2,6-diaminophenyl)propan-2-one
- 1-Chloro-1-(3,5-diaminophenyl)propan-2-one
Comparison: 1-Chloro-1-(2,6-diaminophenyl)propan-2-one is unique due to the specific positioning of the chloro and amino groups on the phenyl ring, which influences its reactivity and binding properties. Compared to its bromo and iodo analogs, the chloro derivative is more commonly used due to its relative stability and availability .
Propriétés
Formule moléculaire |
C9H11ClN2O |
|---|---|
Poids moléculaire |
198.65 g/mol |
Nom IUPAC |
1-chloro-1-(2,6-diaminophenyl)propan-2-one |
InChI |
InChI=1S/C9H11ClN2O/c1-5(13)9(10)8-6(11)3-2-4-7(8)12/h2-4,9H,11-12H2,1H3 |
Clé InChI |
KTLAEFGEAOCYOM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=C(C=CC=C1N)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[(3,4-Dimethylphenyl)amino]methylene}malononitrile](/img/structure/B14055722.png)




![6-bromo-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B14055748.png)



![2-[9H-fluoren-9-ylmethoxycarbonyl(furan-2-yl)amino]propanoic acid](/img/structure/B14055781.png)

![1-Azaspiro[4.5]decane-2,6-dione](/img/structure/B14055793.png)


